2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining benzofuran and pyrimidine moieties, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation of furo[2,3-d]pyrimidine derivatives can be achieved through the reaction of acetylacetone with sulfuryl chloride, followed by cyclocondensation with formic acid and acetic anhydride .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the fused ring system.
Scientific Research Applications
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one exerts its effects is closely related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The compound’s fused ring system allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-Methylbenzofuro[3,2-d]pyrimidine: This compound shares a similar core structure but with a chloro substituent, which can alter its reactivity and biological activity.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different fused ring system, offering distinct chemical and biological properties.
Uniqueness
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one is unique due to its specific fusion of benzofuran and pyrimidine rings, which imparts a combination of electronic and steric properties not found in other similar compounds. This uniqueness makes it a valuable scaffold for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-methyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(14)13-6/h2-5H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANSHDGQGBAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.